molecular formula C17H14BrNO B3030555 3-Benzyl-7-bromo-2-methoxyquinoline CAS No. 918648-51-8

3-Benzyl-7-bromo-2-methoxyquinoline

Cat. No. B3030555
CAS RN: 918648-51-8
M. Wt: 328.2
InChI Key: YWOHBUGQXMWRNB-UHFFFAOYSA-N
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Description

3-Benzyl-7-bromo-2-methoxyquinoline is a reactant used in the preparation of Bedaquiline, a potential drug in the treatment of tuberculosis .


Synthesis Analysis

The synthesis of 3-Benzyl-7-bromo-2-methoxyquinoline involves several steps. The process starts with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate 3-Benzyl-7-bromo-2-methoxyquinoline .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-7-bromo-2-methoxyquinoline is C17H14BrNO, and its molecular weight is 328.2 .


Chemical Reactions Analysis

Quinoline, the core structure of 3-Benzyl-7-bromo-2-methoxyquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

3-Benzyl-7-bromo-2-methoxyquinoline is a white solid with a melting point of 82-83℃. It has a predicted boiling point of 420.5±40.0 °C and a predicted density of 1.388±0.06 g/cm3. It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including 3-Benzyl-7-bromo-2-methoxyquinoline, have been investigated for their antimalarial properties. These compounds interfere with the growth and replication of Plasmodium parasites, which cause malaria. Researchers have explored their potential as novel antimalarial agents .

Future Directions

Quinoline and its analogues have been the subject of many recent studies due to their versatile applications in industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that 3-Benzyl-7-bromo-2-methoxyquinoline and similar compounds may continue to be an area of interest in future research.

properties

IUPAC Name

3-benzyl-7-bromo-2-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)11-16(13)19-17/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOHBUGQXMWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=CC2=N1)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731251
Record name 3-Benzyl-7-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-7-bromo-2-methoxyquinoline

CAS RN

918648-51-8
Record name 3-Benzyl-7-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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